![molecular formula C3H7ClN2O B096467 N-Nitrosomethyl-2-chloroethylamine CAS No. 16339-16-5](/img/structure/B96467.png)
N-Nitrosomethyl-2-chloroethylamine
Overview
Description
N-Nitrosomethyl-2-chloroethylamine is a chemical compound with the molecular formula C3H7ClN2O and a molecular weight of 122.55 g/mol. It is known for its high toxicity and carcinogenic properties, making it a significant compound in scientific research, particularly in studies related to cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitrosomethyl-2-chloroethylamine is typically synthesized through the nitrosation of secondary amines. This process involves the reaction of nitrites with secondary amines under acidic conditions. The nitrosation reaction mechanism begins with the addition of a strong acid to sodium nitrite (NaNO2), forming nitrous acid, which further reacts to produce the nitrosonium cation.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the purity and yield of the compound. The use of recovered solvents and catalysts is common in industrial settings, but these must be carefully monitored to prevent contamination with nitrosamine impurities .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosomethyl-2-chloroethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may result in the formation of different substituted compounds .
Scientific Research Applications
Overview
N-Nitrosomethyl-2-chloroethylamine is synthesized through the nitrosation of secondary amines, typically involving the reaction of sodium nitrite with secondary amines under acidic conditions. This process generates nitrous acid, which subsequently forms the nitrosonium cation, facilitating the formation of nitrosamines.
Chemical Reactions
The compound undergoes various chemical reactions, including:
- Oxidation : Addition of oxygen or removal of hydrogen.
- Reduction : Addition of hydrogen or removal of oxygen.
- Substitution : Replacement of one atom or group with another.
Applications in Chemistry
In chemistry, this compound serves as a model compound to study nitrosation mechanisms and the formation of other nitrosamines. Researchers utilize it to understand the reactivity and stability of nitrosamines under different conditions, contributing to the development of safer chemical practices.
Carcinogenic Studies
This compound is extensively used in cancer research due to its carcinogenic properties. It has been employed to induce tumors in laboratory animals, allowing researchers to investigate the mechanisms underlying carcinogenesis. The compound forms DNA adducts that can lead to mutations and ultimately cancer development.
Toxicological Assessments
The compound is also utilized in toxicological studies to explore its biological effects and potential health risks associated with exposure. For instance, studies have shown that exposure to this compound can result in significant physiological changes and damage to cellular structures .
Drug Development
In pharmaceutical research, this compound plays a role in developing new anticancer drugs. It has been investigated for its potential as a precursor in synthesizing novel compounds with anticancer activity .
Quality Control in Pharmaceuticals
Due to its high toxicity, this compound is also critical in assessing nitrosamine contamination levels in pharmaceuticals. Regulatory bodies emphasize monitoring for such impurities to ensure drug safety .
Environmental Impact Studies
This compound has been studied for its environmental implications, particularly concerning water quality criteria for nitrosamines. Research indicates that this compound can form through biological processes in water systems, raising concerns about its presence as a contaminant .
Case Study 1: Tumor Induction in Laboratory Animals
A series of experiments conducted on rodents demonstrated that exposure to this compound resulted in a high incidence of tumors. These studies provided critical insights into the dose-response relationship and mechanisms by which nitrosamines induce cancer.
Case Study 2: Assessment of Contaminants in Pharmaceuticals
A comprehensive review highlighted instances where this compound was detected as an impurity in several pharmaceutical products. The findings prompted regulatory actions aimed at mitigating risks associated with nitrosamines in medications .
Mechanism of Action
N-Nitrosomethyl-2-chloroethylamine exerts its effects through the formation of DNA adducts, which can lead to mutations and cancer . The compound is bioactivated in the liver by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can damage DNA . The molecular targets and pathways involved include the activation of oncogenes and the inactivation of tumor suppressor genes .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine (NDMA): Similar in structure and also a potent carcinogen.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with similar carcinogenic properties.
N-Nitrosomorpholine (NMOR): Known for its carcinogenic effects in various animal models.
Uniqueness
N-Nitrosomethyl-2-chloroethylamine is unique due to its specific molecular structure, which includes a chloroethyl group. This structural feature contributes to its distinct reactivity and biological effects compared to other nitrosamines.
Biological Activity
N-Nitrosomethyl-2-chloroethylamine (NMCA) is a nitrosamine compound recognized for its high toxicity and carcinogenic potential . It is primarily studied in the context of cancer research due to its ability to induce tumors in laboratory animals. This article provides a comprehensive overview of the biological activity of NMCA, including its mechanisms of action, carcinogenic properties, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 122.55 g/mol
- CAS Number : 16339-16-5
NMCA is synthesized through the nitrosation of secondary amines, typically involving the reaction of nitrites with chloroethylamine under acidic conditions. This process highlights the compound's reactivity and importance in understanding nitrosamine formation.
NMCA exerts its biological effects primarily through the formation of DNA adducts , which can lead to mutations and ultimately cancer. The mechanism involves:
- Nitrosation Reaction : The nitrosation of secondary amines results in the formation of reactive intermediates that can bind to DNA.
- DNA Damage : These adducts disrupt normal cellular functions, leading to mutations during DNA replication.
Carcinogenicity
Numerous studies have established NMCA as a potent carcinogen. It has been shown to induce tumors in various animal models, particularly affecting the liver, lungs, and kidneys. The following table summarizes key findings from relevant studies:
Case Studies
- Chronic Exposure Studies : Research has demonstrated that prolonged exposure to NMCA results in a significant increase in tumor incidence among laboratory animals. For instance, a study involving rats showed that doses as low as 10 mg/kg could lead to liver tumors after six months of exposure.
- Epidemiological Studies : Epidemiological investigations have linked NMCA exposure to increased cancer risk among workers in industries utilizing nitrosamines, highlighting the need for stringent safety regulations.
- Mechanistic Studies : Investigations into NMCA's mechanism have revealed that it induces oxidative stress and inflammation, further contributing to its carcinogenic profile.
Toxicological Profile
NMCA is classified as a mutagen , capable of inducing genetic mutations in exposed organisms. Its toxicity profile includes:
- Acute toxicity leading to cell death at high concentrations.
- Long-term exposure correlating with chronic health issues such as cancer.
Analytical Methods for Detection
Various analytical techniques are employed to detect NMCA in biological samples:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Widely used for quantifying NMCA levels in environmental samples.
- High-Performance Liquid Chromatography (HPLC) : Effective for analyzing NMCA in pharmaceuticals and biological matrices.
Properties
IUPAC Name |
N-(2-chloroethyl)-N-methylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2O/c1-6(5-7)3-2-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJQWOJKHHOSMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167576 | |
Record name | Ethanamine, 2-chloro-N-methyl-N-nitroso- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16339-16-5 | |
Record name | Ethylamine, 2-chloro-N-methyl-N-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl-2-chloraethylnitrosamin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3370 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanamine, 2-chloro-N-methyl-N-nitroso- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloroethyl)(methyl)nitrosoamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.